Sensory Profile vs. Thiazole Analogs
Thialdine's flavor profile is characterized by a complex blend of savory notes, including roasted, meaty, and shrimp-like nuances, which differentiates it from other sulfur-containing heterocycles [1][2]. While 5-acetyl-2,4-dimethylthiazole (CAS 38205-60-6) and 2,4,5-trimethylthiazole (CAS 13623-11-5) are also described as 'meaty' or 'roasted', Thialdine is specifically identified as a key volatile component of roasted shrimp, providing a unique crustacean and eggy character not found in the thiazole-based comparators [3][4].
| Evidence Dimension | Sensory Description & Natural Occurrence |
|---|---|
| Target Compound Data | Described as having shrimp-like, meaty, roasted, cooked, eggy, and sulfurous notes. Found in crustaceans, roasted shrimp, and cooked meat. |
| Comparator Or Baseline | 5-Acetyl-2,4-dimethylthiazole (boiled meat, meaty, nutty, cocoa). 2,4,5-Trimethylthiazole (found in chicken broth, cooked beef, roasted lamb fat). |
| Quantified Difference | Thialdine uniquely provides 'crustacean' and 'eggy' notes, differentiating its savory profile from the more general 'nutty' or 'cocoa' notes of thiazole comparators. |
| Conditions | Qualitative sensory analysis and natural occurrence data from food chemistry literature and authoritative flavor databases. |
Why This Matters
This distinct sensory fingerprint makes Thialdine irreplaceable for formulators aiming to create authentic shrimp, seafood, or complex meat flavorings, where thiazole-based alternatives would impart an incorrect or incomplete profile.
- [1] Perfumer & Flavorist. (2012). Dithiazines. Vol 37, p 26. View Source
- [2] Perfumer & Flavorist. (2013). Organoleptic Characteristics of Flavor Materials. Vol 38, p 48. View Source
- [3] ContaminantDB. (2016). DIHYDRO-2,4,6-TRIMETHYL-4H-1,3,5-DITHIAZINE (CHEM005361). View Source
- [4] FooDB. (2025). Showing Compound Thialdine (FDB003207). View Source
